2-(5-Cyclopropylpyridin-2-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(5-Cyclopropylpyridin-2-yl)-2,2-difluoroacetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a pyridine ring, with two fluorine atoms and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropylpyridin-2-yl)-2,2-difluoroacetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.
Fluorination: Introduction of fluorine atoms to the acetic acid moiety.
Coupling Reactions: Using coupling reactions such as Suzuki–Miyaura coupling to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropylpyridin-2-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
2-(5-Cyclopropylpyridin-2-yl)-2,2-difluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropylpyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(Pyridin-2-yl)-2,2-difluoroacetic acid
- 2-(Cyclopropylpyridin-2-yl)acetic acid
- 2-(5-Cyclopropylpyridin-2-yl)acetic acid
Uniqueness
What sets 2-(5-Cyclopropylpyridin-2-yl)-2,2-difluoroacetic acid apart from these similar compounds is the presence of both the cyclopropyl group and the difluoroacetic acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9F2NO2 |
---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H9F2NO2/c11-10(12,9(14)15)8-4-3-7(5-13-8)6-1-2-6/h3-6H,1-2H2,(H,14,15) |
InChI Key |
DMIBGEXBORQLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C(C(=O)O)(F)F |
Origin of Product |
United States |
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